2-Chloro-1-(oxan-3-yl)ethan-1-one

Physicochemical Properties Material Science Formulation

2-Chloro-1-(oxan-3-yl)ethan-1-one (CAS 1425865-56-0), also known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one, is a chlorinated ketone derivative featuring a tetrahydropyran (oxane) ring at the 3-position. It is characterized by the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol ,.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
Cat. No. B13600243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(oxan-3-yl)ethan-1-one
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESC1CC(COC1)C(=O)CCl
InChIInChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2
InChIKeyXBUVXQBDPWYVDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(oxan-3-yl)ethan-1-one (CAS 1425865-56-0): Procurement & Identity Overview for Research Sourcing


2-Chloro-1-(oxan-3-yl)ethan-1-one (CAS 1425865-56-0), also known as 2-chloro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one, is a chlorinated ketone derivative featuring a tetrahydropyran (oxane) ring at the 3-position [1]. It is characterized by the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol [1], [2]. The compound functions primarily as a synthetic intermediate, where its reactive α-chloroketone moiety enables nucleophilic substitution for further functionalization [1]. Computed physicochemical properties, including a density of 1.160±0.06 g/cm³ (predicted) and a boiling point of 243.5±30.0 °C (predicted), are documented to support handling and formulation considerations [1].

Sourcing Strategy for 2-Chloro-1-(oxan-3-yl)ethan-1-one: Why Analog Interchangeability is Not Advised


Despite a shared α-chloroketone functionality among various heterocyclic analogs, the specific substitution pattern of the oxane ring in 2-chloro-1-(oxan-3-yl)ethan-1-one is not trivially interchangeable with other regioisomers or smaller ring systems . The 3-position attachment on the tetrahydropyran ring influences the compound's steric environment and electronic properties, which can dictate regioselectivity in subsequent synthetic steps or binding interactions in biological assays . Direct substitution with regioisomers like 2-chloro-1-(oxan-2-yl)ethan-1-one or 2-chloro-1-(oxan-4-yl)ethan-1-one, or with the smaller ring analog 2-chloro-1-(oxolan-3-yl)ethanone, would alter these fundamental parameters, potentially leading to divergent outcomes in reaction yields, product profiles, or biological activity . Therefore, procurement based on precise structural identity is critical for experimental consistency and reproducibility.

Quantitative Differential Analysis: 2-Chloro-1-(oxan-3-yl)ethan-1-one vs. Key Comparators


Physicochemical Profile: 2-Chloro-1-(oxan-3-yl)ethan-1-one vs. 2-Chloro-1-(oxolan-3-yl)ethanone

A direct physicochemical comparison between the target compound and its five-membered ring analog reveals distinct properties that impact handling and formulation. 2-Chloro-1-(oxan-3-yl)ethan-1-one has a higher molecular weight and larger topological polar surface area (TPSA), which can influence solubility and membrane permeability relative to the oxolane derivative [1], .

Physicochemical Properties Material Science Formulation

Predicted Lipophilicity: 2-Chloro-1-(oxan-3-yl)ethan-1-one vs. 1-(Oxan-3-yl)ethanone

The presence of the α-chloroketone in the target compound significantly alters its predicted lipophilicity compared to the non-chlorinated analog. The XLogP3 value provides a quantitative estimate of this difference, which is crucial for understanding partitioning behavior [1], [2].

Lipophilicity ADME Properties Drug Design

Synthetic Versatility: 2-Chloro-1-(oxan-3-yl)ethan-1-one vs. 1-(Oxan-3-yl)ethanone

The target compound's α-chloroketone functionality provides a synthetic handle for nucleophilic substitution that is absent in the non-chlorinated analog. This structural feature defines its primary utility as a reactive intermediate for constructing more complex molecules .

Synthetic Chemistry Reaction Development Medicinal Chemistry

Key Application Scenarios for 2-Chloro-1-(oxan-3-yl)ethan-1-one Based on Differential Properties


Scaffold for Synthesis of N-Heterocyclic Antimicrobials

The compound serves as a key reactant for synthesizing N-chloroheterocyclic antimicrobial agents. Its α-chloroketone moiety provides the necessary electrophilic site for nucleophilic attack by nitrogen-containing heterocycles, a reaction pathway documented in patent literature [1].

Intermediate for β-Amino Alcohol Inhibitors

2-Chloro-1-(oxan-3-yl)ethan-1-one can be employed in the synthesis of β-amino alcohols, which are investigated as inhibitors of the antitubercular target N-acetyltransferase. This application leverages the compound's ability to undergo substitution with amines [1].

Building Block for HCV NS3 Protease Inhibitors

The compound is cited as a reactant for developing second-generation selective inhibitors of the Hepatitis C virus (HCV) NS3 serine protease. Its tetrahydropyran ring and chloroacetyl group are integral to the pharmacophore of this class of inhibitors [1].

Covalent Probe in Chemoproteomics Studies

The electrophilic α-chloroketone group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This reactivity classifies it as a fragment useful for chemoproteomics applications, enabling the identification of novel drug targets or the study of protein function .

Technical Documentation Hub

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